![molecular formula C6H15NO B8246405 (R)-5-Amino-4-methylpentan-1-ol](/img/structure/B8246405.png)
(R)-5-Amino-4-methylpentan-1-ol
Overview
Description
(R)-5-Amino-4-methylpentan-1-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst and Synthesis Studies
- Nevalainen and Koskinen (2001) synthesized (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, demonstrating the compound's role in complex synthesis processes (Nevalainen & Koskinen, 2001).
Chemical Extraction and Separation
- Gawali and Shinde (1974) used 4-methylpentan-2-ol for the quantitative extraction of iron(III) from acidic solutions, showing its utility in chemical separation techniques (Gawali & Shinde, 1974).
Radiochemical Studies
- Malmquist and Ström (2012) developed methods for labeling the CX3CR1 antagonist with (R)-2-amino-4-methylpentan-1-ol, illustrating its application in radiochemical studies for potential therapeutic agents (Malmquist & Ström, 2012).
Synthesis of Bioactive Molecules
- Jha, Kondekar, and Kumar (2010) described a novel method for synthesizing syn/anti-1,3-amino alcohols, including (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, highlighting its role in the synthesis of bioactive molecules (Jha, Kondekar, & Kumar, 2010).
Gas Chromatography Methodology
- Zhao et al. (2017) established a gas chromatography method for determining 4-amino-2-methylpentane, demonstrating the compound's relevance in analytical chemistry (Zhao et al., 2017).
Catalytic Activity in Dehydration Processes
- Reddy et al. (2007) studied the catalytic activity of silica-supported ceria and ceria-zirconia nanocomposite oxides in the dehydration of 4-methylpentan-2-ol, indicating its application in catalysis (Reddy et al., 2007).
Biological Applications
- Cann and Liao (2009) explored the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, in engineered microorganisms, suggesting potential applications in biofuel production (Cann & Liao, 2009).
properties
IUPAC Name |
(4R)-5-amino-4-methylpentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(5-7)3-2-4-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENECNVZGWOMD-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCO)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Amino-4-methylpentan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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